molecular formula C23H15Cl3N2O3S B2419468 5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrazole CAS No. 400085-92-9

5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrazole

Cat. No. B2419468
CAS RN: 400085-92-9
M. Wt: 505.79
InChI Key: GNDZVVIPJWGVHG-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrazole” is a chemical with the molecular formula C23H15Cl3N2O3S . It is offered by several chemical suppliers .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 505.8008 . Other physical and chemical properties are not specified in the available information.

Scientific Research Applications

Cold-Chain Transportation

Cold-chain logistics play a crucial role in maintaining the quality and safety of perishable goods during transportation. The compound’s stability and protective properties make it valuable for cold-chain applications. It can act as a stabilizer or preservative for temperature-sensitive pharmaceuticals, vaccines, and biological samples. Researchers are investigating its use in specialized packaging materials to enhance temperature control during shipping and storage .

Materials Science and Organic Electronics

Organic semiconductors play a crucial role in flexible electronics, organic solar cells, and light-emitting devices. The compound’s conjugated structure suggests potential applications in materials science. Researchers are investigating its use as a building block for organic electronic devices. Its optical and electronic properties could contribute to efficient energy conversion and optoelectronic applications.

properties

IUPAC Name

5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorophenyl)sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl3N2O3S/c24-17-6-9-19(10-7-17)31-22(14-16-4-2-1-3-5-16)21-12-13-27-28(21)32(29,30)23-11-8-18(25)15-20(23)26/h1-15H/b22-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDZVVIPJWGVHG-HYARGMPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=NN2S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)OC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=NN2S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)/OC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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